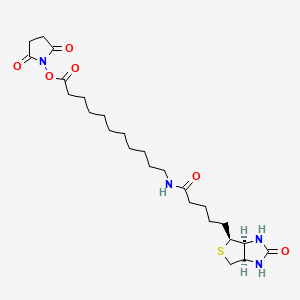
cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Descripción general
Descripción
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.62 g/mol . The IUPAC name for this compound is rel-2-((1s,3s)-3-aminocyclobutyl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be represented by the SMILES notation:C1C(CC1N)CC(=O)O.Cl . This notation represents the structure of the molecule in a linear format, where each character represents an atom or a bond. Physical And Chemical Properties Analysis
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a solid at room temperature . It should be stored at a temperature between 0-8 °C . .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : cis-(2-Aminocyclobutyl)acetic acid, a structurally similar compound to cis-(3-Aminocyclobutyl)acetic acid hydrochloride, has been synthesized through two efficient routes. These routes involve the homologation of cis-2-aminocyclobutanecarboxylic acid and an intramolecular photocyclization protocol, providing insights into potential synthesis methods for related compounds (Awada et al., 2014).
Biochemical Studies
- Biochemical Analysis : In a study of cis- and trans-4-hydroxycyclohexylacetic acid, which shares structural similarities with cis-(3-Aminocyclobutyl)acetic acid hydrochloride, it was found that these compounds are metabolites of tyrosine. This suggests a potential biochemical role or interaction for cis-(3-Aminocyclobutyl)acetic acid hydrochloride in similar pathways (Niederwieser et al., 1978).
Enzymatic Reactions
- Enzyme-Catalyzed Reactions : Research on cis-3-Chloroacrylic acid dehalogenase, which acts on structurally related compounds, demonstrates how enzymes can catalyze hydrolytic dehalogenation, leading to malonate semialdehyde production. This can be relevant in understanding how enzymes might interact with cis-(3-Aminocyclobutyl)acetic acid hydrochloride (Schroeder et al., 2012).
Material Science
- Material Synthesis : In the realm of material science, cis- and trans-5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one hydrochloride salts, which are chemically akin to cis-(3-Aminocyclobutyl)acetic acid hydrochloride, have been synthesized. These compounds have been identified as irreversible inactivators of monoamine oxidase B, hinting at potential applications in material synthesis involving similar chemical structures (Ding & Silverman, 1992).
Medical Research
- Anticonvulsant Agents : A study identified novel ligands for the Gabapentin binding site on the α2δ subunit of a calcium channel. One of the compounds, cis-(1S,3R)-(1-(aminomethyl)-3-methylcyclohexyl)acetic acid hydrochloride, demonstrated effectiveness in an animal model of epilepsy, suggesting potential medical applications for similar compounds like cis-(3-Aminocyclobutyl)acetic acid hydrochloride (Bryans et al., 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-(3-Aminocyclobutyl)acetic acid hydrochloride | |
CAS RN |
1523606-40-7 | |
| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
amine](/img/structure/B1406917.png)


![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)


![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)




